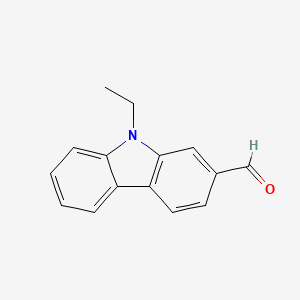

9-ethyl-9H-carbazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLGPOLSWKDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568780 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-62-2 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic approach for the regioselective synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole. Direct formylation of 9-ethylcarbazole, particularly through the Vilsmeier-Haack reaction, has been shown to predominantly yield the 3-carbaldehyde isomer. Therefore, a more strategic, multi-step pathway is required to achieve the desired C-2 functionalization. This guide provides detailed experimental protocols for a proposed synthetic route involving bromination, lithium-halogen exchange, and subsequent formylation.

Introduction

This compound is a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. Its specific substitution pattern allows for further functionalization at the C-2 position, leading to the development of novel molecular architectures with potential applications in medicinal chemistry and materials science. The challenge in its synthesis lies in achieving regioselective formylation at the C-2 position of the 9-ethylcarbazole scaffold, as the electronically more activated C-3 and C-6 positions are the preferred sites for electrophilic substitution.

This guide details a robust three-step synthetic pathway designed to overcome this challenge:

-

Bromination of 9-ethylcarbazole: Introduction of a bromine atom at the C-2 position.

-

Lithium-Halogen Exchange: Conversion of the C-Br bond to a C-Li bond.

-

Formylation: Introduction of the aldehyde group at the C-2 position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that ensures the desired regioselectivity. The overall transformation is depicted in the workflow diagram below.

Caption: Proposed multi-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2-bromo-9-ethylcarbazole

This procedure focuses on the regioselective bromination of 9-ethylcarbazole. While bromination can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the 2-bromo derivative.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-ethylcarbazole | 195.26 | 5.00 g | 25.6 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 4.56 g | 25.6 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Ethyl acetate | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

In a round-bottom flask, dissolve 9-ethylcarbazole (5.00 g, 25.6 mmol) in 50 mL of N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (4.56 g, 25.6 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 2-bromo-9-ethylcarbazole isomer.

Expected Yield: The yield of the desired 2-bromo isomer will vary depending on the success of the chromatographic separation.

Step 2: Synthesis of 2-lithio-9-ethylcarbazole (in situ)

This step involves a lithium-halogen exchange to generate the reactive organolithium intermediate. This reaction must be carried out under strictly anhydrous and inert conditions.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-bromo-9-ethylcarbazole | 274.16 | 5.00 g | 18.2 mmol |

| n-Butyllithium (n-BuLi) | 64.06 | 7.3 mL (2.5 M in hexanes) | 18.2 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve 2-bromo-9-ethylcarbazole (5.00 g, 18.2 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (7.3 mL of a 2.5 M solution in hexanes, 18.2 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the 2-lithio-9-ethylcarbazole intermediate is now complete, and it should be used immediately in the next step.

Step 3: Synthesis of this compound

The final step is the formylation of the organolithium intermediate with N,N-dimethylformamide (DMF).

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-lithio-9-ethylcarbazole solution | - | (from Step 2) | 18.2 mmol |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 2.1 mL | 27.3 mmol |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

To the solution of 2-lithio-9-ethylcarbazole at -78 °C, add anhydrous N,N-dimethylformamide (2.1 mL, 27.3 mmol) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 9-ethylcarbazole | C₁₄H₁₃N | 195.26 | 68-70[1] |

| 2-bromo-9-ethylcarbazole | C₁₄H₁₂BrN | 274.16 | Not readily available |

| This compound | C₁₅H₁₃NO | 223.27 | Not readily available |

Summary of Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time |

| 1 | Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temperature | 24 h |

| 2 | Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | THF | -78 | 1 h |

| 3 | Formylation | N,N-Dimethylformamide (DMF) | THF | -78 to Room Temp. | 2 h |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformations.

Caption: Logical flow of the synthetic pathway.

Conclusion

The synthesis of this compound requires a regioselective approach that circumvents the inherent electronic preference for substitution at the C-3 position of the carbazole nucleus. The proposed multi-step pathway, involving a key bromination and subsequent lithium-halogen exchange followed by formylation, provides a viable strategy for accessing the desired C-2 substituted product. Careful execution of each step, particularly the anhydrous and inert conditions required for the organolithium chemistry, is critical for the successful synthesis of the target molecule. Further optimization of reaction conditions and purification methods may be necessary to maximize the overall yield. This guide provides a foundational protocol for researchers to build upon in their synthetic endeavors.

References

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of N-ethylcarbazole, a critical reaction for the synthesis of functionalized carbazole derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, presents a typical experimental protocol, and summarizes key quantitative and spectroscopic data.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate.[3][4] N-ethylcarbazole, an electron-rich heterocyclic compound, is an excellent substrate for this transformation, leading to the synthesis of N-ethylcarbazole-3-carboxaldehyde. This product serves as a vital intermediate for the development of various organic materials and pharmacologically active molecules. The reaction conditions are generally mild, making it a preferred method for formylation in complex syntheses.[3]

Reaction Mechanism

The Vilsmeier-Haack formylation of N-ethylcarbazole proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the carbazole ring.

Stage 1: Formation of the Vilsmeier Reagent First, N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃).[1] This initial reaction forms an intermediate that subsequently eliminates a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[5][6] This iminium ion is the active formylating agent in the reaction.[7]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The N-ethylcarbazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent.[8] Due to the strong electron-donating effect of the nitrogen atom, the substitution is highly regioselective, occurring predominantly at the C3 position (para to the nitrogen), which is the most nucleophilic site. This electrophilic attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Aromaticity is then restored by the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the final product, 3-formyl-N-ethylcarbazole.[2][4]

Caption: Logical flow of the Vilsmeier-Haack reaction on N-ethylcarbazole.

Experimental Protocol

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for N-ethylcarbazole.

Materials:

-

N-ethylcarbazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[4] The mixture is typically stirred at 0 °C for 30-60 minutes.

-

Addition of Substrate: Dissolve N-ethylcarbazole in a minimal amount of DMF or another suitable solvent and add it to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6.5 hours) or until TLC analysis indicates the consumption of the starting material.[9] Some substrates may require gentle heating (e.g., 70-80 °C) to proceed to completion.[10]

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.[4] Then, add a solution of sodium acetate or slowly add an aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.[9] This step should be performed with caution as it is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane.[9]

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude residue is then purified, typically by silica gel column chromatography, to afford the pure 3-formyl-N-ethylcarbazole.[9]

Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.

Quantitative and Spectroscopic Data

While specific yield data for N-ethylcarbazole formylation can vary based on reaction scale and conditions, yields for similar electron-rich substrates are often reported in the range of good to excellent. A representative procedure for a generic substrate reports a yield of 77%.[9]

The successful synthesis of 3-formyl-N-ethylcarbazole can be confirmed by various spectroscopic techniques. The expected data are summarized below.

| Data Type | Technique | Expected Characteristics |

| Appearance | Visual | Crystalline solid |

| Molecular Formula | - | C₁₅H₁₃NO |

| Molecular Weight | Mass Spec | 223.27 g/mol |

| ¹H NMR | NMR Spec. | ~9.9-10.1 ppm (s, 1H, -CHO), ~7.2-8.5 ppm (m, 7H, Ar-H), ~4.4 ppm (q, 2H, -CH₂-CH₃), ~1.4 ppm (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | NMR Spec. | ~191 ppm (C=O), ~110-145 ppm (Ar-C), ~38 ppm (-CH₂-), ~14 ppm (-CH₃) |

| Infrared (IR) | IR Spec. | ~1680-1700 cm⁻¹ (strong C=O stretch of aldehyde), ~2820 & 2720 cm⁻¹ (C-H stretch of aldehyde) |

| UV-Vis | UV-Vis Spec. | Spectral features typical for N-substituted carbazoles, with absorption maxima around 295 nm and 346 nm.[11] |

Note: The predicted NMR chemical shifts (ppm) are approximate and may vary depending on the solvent used.

Conclusion

The Vilsmeier-Haack reaction is an efficient and reliable method for the regioselective formylation of N-ethylcarbazole at the 3-position. The reaction proceeds through the formation of a Vilsmeier reagent, followed by an electrophilic aromatic substitution mechanism. The protocol is straightforward, involving mild conditions and a simple work-up procedure, making it highly valuable for both academic research and industrial applications in the synthesis of advanced intermediates for drug development and materials science.

References

- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-ethyl-9H-carbazole-2-carbaldehyde: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ethyl-9H-carbazole-2-carbaldehyde is an aromatic heterocyclic organic compound. As a derivative of carbazole, a class of compounds known for their diverse biological activities, it holds potential for investigation in various scientific fields, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and CAS number. Due to the limited specific data for the 2-carbaldehyde isomer, this guide also includes comparative information on the more extensively studied 3-carbaldehyde isomer to provide a broader context for researchers.

Chemical Properties and Identification

The fundamental chemical properties of this compound are summarized below. For comparative purposes, the known properties of the 3-carbaldehyde isomer are also provided.

Table 1: Chemical and Physical Properties

| Property | This compound | 9-ethyl-9H-carbazole-3-carbaldehyde |

| CAS Number | 56166-62-2[1][2] | 7570-45-8[3] |

| Molecular Formula | C₁₅H₁₃NO[1][4] | C₁₅H₁₃NO[3] |

| Molecular Weight | 223.27 g/mol [4] | 223.274 g/mol [3] |

| Appearance | Data not available | Yellow to ochre crystalline powder or granules[3] |

| Melting Point | Data not available | 85-87 °C[3] |

| Boiling Point | 346.7±24.0 °C (Predicted)[4] | 346.7 °C at 760 mmHg[3] |

| Density | 1.14±0.1 g/cm³ (Predicted)[4] | 1.14 g/cm³[3] |

| Solubility | Data not available | Soluble in Benzene, Toluene[3] |

| Flash Point | Data not available | 163.5 °C[3] |

Synthesis and Experimental Protocols

General Synthesis of Carbazole Aldehydes

The introduction of a formyl group onto a carbazole ring is commonly achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[5] This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a tertiary amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Logical Workflow for Vilsmeier-Haack Reaction

Caption: General workflow for the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole.

Experimental Protocol for the Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

Materials:

-

9-Ethyl-9H-carbazole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Dissolve 9-Ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (DMF, 10 ml).

-

Cool the mixture to 273 K (0 °C).

-

Slowly add a DMF solution of POCl₃ (0.24 g, 1.60 mmol) to the cooled mixture.

-

Stir the reaction mixture for 10 hours.

-

Pour the mixture into ice water and continue stirring for an additional 30 minutes.

-

Extract the aqueous solution with chloroform.

-

Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the final product.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in published literature. However, the broader family of carbazole derivatives is well-documented for a wide range of pharmacological properties, including anti-tumor, anti-bacterial, anti-fungal, anti-oxidative, and neuroprotective effects.[7][8]

A notable study on the isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde (referred to as ECCA), has demonstrated its anti-tumor function in human melanoma cells. This study found that ECCA inhibits melanoma cell growth by reactivating the p53 signaling pathway.[9]

Reactivation of the p53 Pathway by 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)

The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. The study on ECCA revealed that it can induce the expression of p53 and its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis in melanoma cells.

Signaling Pathway of ECCA-induced Apoptosis

Caption: Simplified signaling pathway of ECCA-induced cell cycle arrest and apoptosis.

Experimental Protocols for Assessing Anti-Tumor Activity

The following are key experimental methodologies that were used to elucidate the anti-tumor effects of ECCA.[9] These protocols can serve as a template for investigating the biological activity of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of the compound on cell proliferation.

-

Method:

-

Seed melanoma cells (e.g., UACC62, Mel-Juso) in 96-well plates.

-

After cell attachment, treat with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

2. Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in a signaling pathway.

-

Method:

-

Treat cells with the test compound.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, PUMA, GAPDH).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence detection system.

-

3. Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells.

-

Method:

-

Treat cells with the test compound for a specified time (e.g., 12 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Conclusion

This technical guide consolidates the currently available information on this compound. While specific experimental data for this isomer is sparse, the provided CAS number and predicted properties offer a starting point for further research. The detailed information on the synthesis and biological activity of the closely related 3-carbaldehyde isomer, particularly its role in the p53 signaling pathway, presents a valuable framework for designing future studies on the 2-carbaldehyde isomer. Further investigation is warranted to fully characterize the chemical properties, reactivity, and potential therapeutic applications of this compound.

References

- 1. chemnet.com [chemnet.com]

- 2. 56166-62-2|this compound|BLD Pharm [bldpharm.com]

- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde|lookchem [lookchem.com]

- 4. 9-乙基-9H-卡巴唑-2-羧醛 | 56166-62-2 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

- 8. researchgate.net [researchgate.net]

- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-ethyl-9H-carbazole-2-carbaldehyde, a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Understanding the solubility of this compound is crucial for its purification, reaction optimization, and formulation. This document presents solubility data in a range of common organic solvents, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Yellow to ochre crystalline powder or granules |

| Melting Point | 85-87 °C |

Solubility Data

The solubility of this compound has been determined in a variety of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility data. It is noted in the literature that the related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, is soluble in benzene and toluene.[1] Recrystallization of this isomer from ethanol also suggests good solubility in alcohols at elevated temperatures.[2]

| Solvent Class | Solvent | Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | ~ 15.2 |

| Benzene | ~ 14.5 | |

| Halogenated Solvents | Dichloromethane | ~ 25.8 |

| Chloroform | ~ 28.1 | |

| Ketones | Acetone | ~ 10.5 |

| Methyl Ethyl Ketone | ~ 9.8 | |

| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |

| Diethyl Ether | ~ 5.2 | |

| Esters | Ethyl Acetate | ~ 8.7 |

| Alcohols | Methanol | ~ 1.5 |

| Ethanol | ~ 2.1 | |

| Isopropanol | ~ 1.8 | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |

| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |

| Non-polar Solvents | Hexane | < 0.1 |

| Cyclohexane | < 0.1 |

Disclaimer: The solubility data presented in this table are estimated based on the general principles of solubility and information available for structurally similar compounds. For precise applications, it is recommended to determine the solubility experimentally.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Dilution:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid drawing up solid particles, a syringe filter can be used.

-

Transfer the aliquot to a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Dilute the sample to the mark with the same solvent. This diluted solution will be used for analysis.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL).

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

-

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides essential information on the solubility of this compound for professionals in research and development. The provided data and protocols can aid in optimizing experimental conditions and formulation strategies involving this compound.

References

Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde: A Technical Overview

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 9-ethyl-9H-carbazole-2-carbaldehyde is currently unavailable in readily accessible scientific literature and databases. Extensive searches have predominantly yielded data for the isomeric compound, 9-ethyl-9H-carbazole-3-carbaldehyde.

This guide will, therefore, focus on providing a detailed account of the synthetic pathway that can be employed to produce this compound and the expected NMR spectral characteristics based on the analysis of structurally similar compounds. This information is targeted towards researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of this and related carbazole derivatives.

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available carbazole. The general methodology involves the N-alkylation of the carbazole ring followed by a formylation reaction directed to the 2-position.

Step 1: N-Ethylation of Carbazole

Carbazole is first N-ethylated using a suitable ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Step 2: Vilsmeier-Haack Formylation

The resulting 9-ethyl-9H-carbazole is then subjected to a Vilsmeier-Haack reaction to introduce the carbaldehyde group. This reaction employs a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction is typically carried out at low temperatures, and the regioselectivity of the formylation is influenced by the electronic properties of the carbazole ring. While the 3 and 6 positions are generally more reactive, careful control of reaction conditions can favor the formation of the 2-carbaldehyde isomer.

Predicted NMR Spectral Data

While experimental data for this compound is not available, we can predict the expected chemical shifts in the 1H and 13C NMR spectra based on the known values for the parent 9-ethyl-9H-carbazole and the influence of the aldehyde substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the aldehyde proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |

| Aromatic (H1) | 8.0 - 8.2 | Doublet | ~8.0 |

| Aromatic (H3) | 7.8 - 8.0 | Doublet | ~8.0 |

| Aromatic (H4) | 7.4 - 7.6 | Triplet | ~7.5 |

| Aromatic (H5) | 7.5 - 7.7 | Doublet | ~8.0 |

| Aromatic (H6, H7, H8) | 7.2 - 7.5 | Multiplet | - |

| N-CH₂ | 4.3 - 4.5 | Quartet | ~7.2 |

| N-CH₂-CH₃ | 1.3 - 1.5 | Triplet | ~7.2 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the aldehyde.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C2) | 130 - 135 |

| Aromatic (C4a, C4b, C8a, C9a) | 120 - 145 |

| Aromatic (C1, C3, C4, C5, C6, C7, C8) | 110 - 130 |

| N-CH₂ | 37 - 40 |

| N-CH₂-CH₃ | 13 - 15 |

Logical Relationship of Chemical Shifts

The introduction of the electron-withdrawing aldehyde group at the C-2 position of the 9-ethyl-9H-carbazole will have a predictable effect on the chemical shifts of the neighboring protons and carbons.

Caption: Deshielding effect of the aldehyde group on adjacent nuclei.

The aldehyde group will deshield the adjacent protons (H-1 and H-3) and the carbon to which it is attached (C-2), causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted 9-ethyl-9H-carbazole. This deshielding effect is a key feature to look for when analyzing the NMR spectra of this compound.

FT-IR and UV-Vis absorption spectra of 9-ethyl-9H-carbazole-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Spectroscopic Features

This compound is an aromatic heterocyclic compound featuring a carbazole nucleus N-alklyated with an ethyl group and substituted with a formyl (aldehyde) group at the 2-position. The key structural components that dictate its spectroscopic properties are:

-

The Carbazole Ring System : A rigid, aromatic system that gives rise to characteristic aromatic C-H and C=C vibrations in the FT-IR spectrum and intense π–π* electronic transitions in the UV-Vis spectrum.

-

The Aldehyde Group (-CHO) : This group has highly characteristic C=O and C-H stretching vibrations in the FT-IR spectrum and is responsible for a weak n–π* transition in the UV-Vis spectrum.

-

The N-Ethyl Group (-CH₂CH₃) : This aliphatic group will show characteristic C-H stretching and bending vibrations in the FT-IR spectrum.

Predicted FT-IR Absorption Spectrum

The FT-IR spectrum provides information about the vibrational modes of the functional groups within the molecule. The expected absorption bands for this compound are summarized in the table below, with interpretations based on data from reference compounds like 9-ethylcarbazole and other aromatic aldehydes.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Carbazole Ring) |

| 2980-2960 | Medium | C-H Asymmetric Stretch | Aliphatic (-CH₃ in Ethyl) |

| 2880-2860 | Medium | C-H Symmetric Stretch | Aliphatic (-CH₂- in Ethyl) |

| ~2850 and ~2750 | Weak (Often Sharp) | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde (-CHO) |

| 1620-1580 | Medium-Strong | C=C Stretch | Aromatic (Carbazole Ring) |

| 1490-1450 | Medium | C=C Stretch | Aromatic (Carbazole Ring) |

| ~1470 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

| ~1375 | Medium-Weak | C-H Bend (Symmetric) | Aliphatic (-CH₃) |

| 1340-1250 | Medium-Strong | C-N Stretch | Aromatic Amine (Carbazole) |

| 850-750 | Strong | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern) |

The diagram below illustrates the logical relationship between the molecule's functional groups and their corresponding regions in the infrared spectrum.

Predicted UV-Vis Absorption Spectrum

The UV-Vis spectrum reveals information about the electronic transitions within the conjugated system of the molecule. For this compound, the spectrum is expected to be dominated by transitions within the carbazole chromophore. Data from related carbazole aldehydes suggest the presence of multiple absorption bands.[1]

Table 2: Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent like THF or Dichloromethane)

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~340-360 | Moderate | π–π | Extended Conjugated System (Carbazole + CHO) |

| ~290-310 | High | π–π | Carbazole Ring System |

| ~240-260 | High | π–π | Carbazole Ring System |

| ~380-400 | Low | n–π | Aldehyde Carbonyl (C=O) |

Interpretation:

-

π–π Transitions: The intense absorption bands are attributed to π–π transitions within the aromatic carbazole system. The extended conjugation provided by the aldehyde group can cause a red-shift (shift to a longer wavelength) of the longest-wavelength absorption band compared to unsubstituted 9-ethylcarbazole.[1]

-

n–π Transition: The aldehyde's carbonyl group has non-bonding electrons (n-electrons) which can be excited to an anti-bonding π orbital. This n–π* transition is symmetry-forbidden, resulting in a characteristically weak absorption band at a longer wavelength than the main π–π* bands.[2]

Experimental Protocols

The following sections detail standardized procedures for obtaining FT-IR and UV-Vis spectra for a solid organic compound like this compound.

FT-IR Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of a solid sample by dispersing it in a solid matrix that is transparent to infrared radiation.

Methodology:

-

Sample Preparation : Dry the sample (1-2 mg) and spectroscopic grade Potassium Bromide (KBr) (150-200 mg) in an oven at ~110°C for 2-3 hours to remove any residual moisture.[3]

-

Grinding : Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to reduce scattering of the IR beam.[4]

-

Pellet Formation : Transfer a portion of the powdered mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press.

-

Pressing : Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum : Place the empty spectrometer's sample holder in the beam path and run a background scan. This allows for the subtraction of atmospheric CO₂ and water vapor signals.[4]

-

Sample Spectrum : Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

The workflow for this protocol is visualized below.

UV-Vis Spectroscopy: Solution Method

This protocol is used to measure the absorption of UV and visible light by the sample dissolved in a transparent solvent.

Methodology:

-

Solvent Selection : Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., >220 nm). Dichloromethane, Chloroform, or Tetrahydrofuran (THF) are suitable choices.

-

Stock Solution Preparation : Accurately weigh a small amount of the sample and dissolve it in a precise volume of the chosen solvent using a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Sample Dilution : Prepare a dilute sample solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final concentration should result in an absorbance maximum between 0.5 and 1.5 for optimal accuracy, according to the Beer-Lambert Law.[2]

-

Spectrometer Setup : Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Baseline Correction : Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvettes.[5]

-

Sample Measurement : Empty the sample cuvette, rinse it with a small amount of the diluted sample solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Spectrum Acquisition : Scan the sample across the desired wavelength range (e.g., 200-600 nm). The software will record absorbance as a function of wavelength.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

The workflow for this protocol is visualized below.

References

A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Derivatives, with a Focus on 9-ethyl-9H-carbazole-2-carbaldehyde

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic molecules, specifically tailored to the context of 9-ethyl-9H-carbazole-2-carbaldehyde and related carbazole derivatives.

Introduction to HOMO and LUMO

The frontier molecular orbitals, HOMO and LUMO, are fundamental concepts in chemistry that dictate the electronic and optical properties of a molecule.[1] The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's chemical reactivity, stability, and its potential applications in areas such as organic electronics and pharmacology.[2][3] A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and thus more reactive.[3]

Theoretical Calculations of HOMO-LUMO Levels

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost.[2][4]

Computational Methodology

A typical workflow for the theoretical calculation of HOMO and LUMO energy levels for a molecule like this compound involves the following steps:

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[2][4] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).

The choice of functional and basis set can significantly impact the calculated energies. It is common practice to benchmark the chosen computational level against experimental data for similar compounds to ensure the reliability of the theoretical predictions.

Diagram: Workflow for Theoretical HOMO-LUMO Calculation

Caption: A flowchart illustrating the key steps in the computational workflow for determining HOMO and LUMO energy levels using DFT.

Experimental Determination of HOMO-LUMO Levels

Experimental techniques provide crucial data for validating theoretical calculations and for understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary methods employed for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[5] These potentials can then be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

-

Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a well-defined electrochemical potential.[6][7]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is then reversed to the initial potential.

-

Data Analysis: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram.

The HOMO and LUMO energies are then estimated using the following empirical equations:[6]

-

E_HOMO = - (E_ox - E_ref + 4.8) eV

-

E_LUMO = - (E_red - E_ref + 4.8) eV

Where E_ref is the potential of the reference electrode versus the vacuum level (often taken as 4.8 eV for the Fc/Fc+ couple).[6]

| Parameter | Description |

| E_ox | Onset potential of the first oxidation peak. |

| E_red | Onset potential of the first reduction peak. |

| E_ref | Potential of the reference electrode vs. vacuum. |

| 4.8 eV | Empirical value for the Fc/Fc+ redox couple relative to the vacuum level.[6] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO.[8][9] The energy of this transition corresponds to the HOMO-LUMO gap.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent.

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π-π* transition is identified. The onset of the absorption band on the long-wavelength side can also be used to determine the optical band gap.[10]

The HOMO-LUMO gap (E_gap) can be calculated from the absorption onset wavelength (λ_onset) using the following equation:

-

E_gap (eV) = 1240 / λ_onset (nm)

| Parameter | Description |

| λ_max | Wavelength of maximum absorption. |

| λ_onset | Wavelength at the onset of the absorption band. |

| 1240 | Conversion factor (h * c), where h is Planck's constant and c is the speed of light. |

Comparison of Theoretical and Experimental Data

A direct comparison of the theoretically calculated HOMO-LUMO gap with the experimentally determined optical band gap from UV-Vis spectroscopy provides a valuable validation of the computational methodology. It is important to note that the theoretical HOMO-LUMO gap from a ground-state DFT calculation often overestimates the experimental value. Time-Dependent DFT (TD-DFT) can provide a more accurate prediction of the electronic excitation energies observed in UV-Vis spectroscopy.[10]

The HOMO and LUMO energies obtained from cyclic voltammetry can be directly compared with the calculated values. Discrepancies can arise from solvent effects and the inherent approximations in the DFT functionals.

Conclusion

The determination of HOMO and LUMO energy levels is crucial for understanding and predicting the behavior of novel organic molecules like this compound. A combined approach, utilizing both theoretical calculations with DFT and experimental validation through cyclic voltammetry and UV-Vis spectroscopy, provides a robust and comprehensive characterization of a molecule's frontier molecular orbitals. This guide outlines the standard protocols and considerations for researchers in the field, enabling a deeper insight into the electronic properties of carbazole derivatives for various applications.

References

- 1. google.com [google.com]

- 2. irjweb.com [irjweb.com]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

Reactivity of the Aldehyde Group in 9-Ethyl-9H-carbazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group in 9-ethyl-9H-carbazole-2-carbaldehyde. Due to the limited availability of specific experimental data for the 2-carbaldehyde isomer in publicly accessible literature, this guide also draws upon the reactivity of the closely related 3-carbaldehyde isomer and general principles of aldehyde chemistry to provide a comprehensive overview for research and development purposes.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) attached to the carbazole nucleus is an electron-withdrawing group, which influences the electron density distribution of the aromatic system.[1][2] This electronic effect, combined with the inherent reactivity of the carbonyl group, governs the chemical behavior of this compound. The primary reactions of the aldehyde functional group are expected to be nucleophilic additions, condensations, oxidations, and reductions.

Key Chemical Transformations

The aldehyde moiety of this compound is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential applications in materials science and drug discovery.

Condensation Reactions

Wittig Reaction: The Wittig reaction provides a synthetic route to alkenes by reacting the aldehyde with a phosphorus ylide. This reaction is highly versatile for introducing a variety of substituted vinyl groups onto the carbazole scaffold. The general mechanism involves the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[3][4]

Synthesis of Heterocyclic Compounds

The aldehyde group serves as a key handle for the synthesis of various heterocyclic systems. For instance, condensation reactions with hydrazines or substituted hydrazines can yield pyrazole derivatives. Similarly, reactions with guanidine can lead to the formation of pyrimidine rings. These heterocyclic moieties are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]

Experimental Protocols

Detailed experimental protocols for reactions specifically involving this compound are scarce in the literature. However, analogous procedures for the 3-carbaldehyde isomer and general protocols for aldehyde reactions can be adapted.

General Procedure for Knoevenagel Condensation

A mixture of the carbazole aldehyde, an active methylene compound (1.1 equivalents), and a basic catalyst (e.g., piperidine, 0.1 equivalents) in a suitable solvent (e.g., ethanol, toluene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

General Procedure for Wittig Reaction

To a solution of the phosphonium salt in a suitable solvent (e.g., THF, DMF), a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature to generate the ylide. This compound, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is stirred until completion (monitored by TLC). The product is then isolated by quenching the reaction, extraction, and purification by chromatography.[3][7]

Quantitative Data

Quantitative data on the reactivity of this compound is not extensively reported. The following table summarizes typical yields for analogous reactions involving the 3-acetyl-9-ethyl-carbazole, which provides an indication of the expected reactivity.

| Reaction Type | Reactant | Product | Yield (%) | Reference |

| Aldol Condensation | 3-acetyl-9-ethyl carbazole with various aromatic aldehydes | Chalcone derivatives | 34-50% | [5][6] |

| Cyclization | Chalcone derivatives with hydrazine hydrate | Pyrazoline derivatives | Not Specified | [5][6] |

| Cyclization | Chalcone derivatives with guanidine carbonate | Pyrimidinyl derivatives | Not Specified | [5][6] |

Logical Workflow for Synthesis

The following diagram illustrates a typical synthetic workflow starting from 9-ethyl-9H-carbazole to introduce an aldehyde group and subsequently use it for further derivatization.

Caption: Synthetic pathway for the derivatization of 9-ethyl-9H-carbazole.

Signaling Pathways and Biological Activity

While there is no specific information on the involvement of this compound in signaling pathways, the 3-carbaldehyde isomer (ECCA) has been shown to exhibit antitumor activity in melanoma cells.[8] ECCA induces apoptosis and senescence by reactivating the p53 pathway.[8] This is achieved through the activation of p38-MAPK and JNK signaling.[8] Given the structural similarity, it is plausible that the 2-carbaldehyde isomer could exhibit similar biological activities, a hypothesis that warrants further investigation.

The diagram below illustrates the proposed signaling pathway for the related 3-carbaldehyde isomer.

Caption: Proposed signaling pathway for the anti-tumor activity of ECCA.

Conclusion

The aldehyde group in this compound represents a versatile functional handle for the synthesis of a wide array of complex organic molecules. While specific reactivity data for this particular isomer is limited, the known chemistry of the 3-carbaldehyde analogue and general principles of aldehyde reactions provide a solid foundation for its application in synthetic chemistry. Further research into the specific reaction kinetics, yields, and biological activities of the 2-carbaldehyde isomer is warranted to fully exploit its potential in drug discovery and materials science.

References

- 1. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. youtube.com [youtube.com]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde. This carbazole derivative is a valuable building block in the development of novel organic materials and pharmaceutical compounds due to its unique electronic and optical properties. The synthesis is achieved through a two-step process: the N-ethylation of carbazole followed by a Vilsmeier-Haack formylation reaction. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are extensively studied for their applications in materials science and medicinal chemistry. Their rigid, planar structure and electron-rich nature contribute to their use as hole-transporting materials in organic light-emitting diodes (OLEDs), as well as scaffolds for pharmacologically active molecules. The introduction of an aldehyde group at the 2-position of the 9-ethyl-9H-carbazole core provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives.

This protocol outlines a reliable and reproducible method for the synthesis of this compound, commencing with the ethylation of carbazole, followed by the formylation of the resulting 9-ethyl-9H-carbazole.

Experimental Protocols

This synthesis is performed in two main stages:

-

Step 1: Synthesis of 9-Ethyl-9H-carbazole

-

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This procedure is adapted from the literature and involves the N-alkylation of carbazole.[1]

Materials:

-

Carbazole

-

Potassium hydroxide (KOH)

-

Bromoethane

-

N,N-Dimethylformamide (DMF)

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve carbazole (20 g, 119.6 mmol) in 200 ml of DMF.

-

Add potassium hydroxide (20.13 g, 358.8 mmol) and bromoethane (39.1 g, 358.8 mmol) to the solution.

-

Stir the mixture overnight at 60°C.

-

After the reaction is complete, pour the mixture into brine and extract the product with methylene chloride.

-

Dry the combined organic extracts over anhydrous MgSO₄ and concentrate the solution using a rotary evaporator.

-

Purify the resulting solid residue by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole as a white solid.

This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the carbazole ring.[2]

Materials:

-

9-Ethyl-9H-carbazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

Dissolve 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) in 10 ml of DMF in a flask.

-

Cool the mixture to 0°C (273 K) in an ice bath.

-

Slowly add a solution of POCl₃ (0.24 g, 1.60 mmol) in DMF to the cooled mixture.

-

Stir the reaction mixture for 10 hours at 0°C.

-

After 10 hours, pour the reaction mixture into ice water and stir for an additional 30 minutes.

-

Extract the product from the aqueous solution with chloroform.

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | 9-Ethyl-9H-carbazole | Carbazole | KOH, Bromoethane | DMF | Overnight | 60°C | 85.6%[1] |

| 2 | This compound | 9-Ethyl-9H-carbazole | POCl₃, DMF | DMF | 10 hours | 0°C | 85%[2] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes: 9-ethyl-9H-carbazole-2-carbaldehyde as a Versatile Building Block for Organic Semiconductors

Introduction

9-ethyl-9H-carbazole-2-carbaldehyde is a promising building block for the synthesis of advanced organic semiconductors. The carbazole moiety is well-known for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a staple in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group at the 9-position enhances solubility and film-forming properties, while the carbaldehyde group at the 2-position provides a reactive site for the construction of larger π-conjugated systems through various carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of organic semiconductors and the fabrication of organic electronic devices.

Key Properties and Applications

Derivatives of this compound are particularly suited for the following applications:

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole core facilitates efficient hole injection and transport. By extending the conjugation through the aldehyde group, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be fine-tuned to match other materials in an OLED stack, leading to improved device performance.

-

Emitting Materials: Functionalization at the 2-position allows for the creation of molecules with high photoluminescence quantum yields. Carbazole derivatives are especially noted for their potential as stable blue light emitters, a critical component for full-color displays and white lighting.[1]

-

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the carbazole unit makes it an excellent host for phosphorescent guest emitters, preventing quenching of the triplet excitons and leading to high-efficiency PhOLEDs.

-

Organic Solar Cells: The strong electron-donating nature of the carbazole unit makes it a suitable donor component in donor-acceptor type organic semiconductors for OPVs.

Quantitative Data Summary

The following tables summarize typical quantitative data for organic semiconductors derived from carbazole building blocks. While specific values will vary depending on the final molecular structure, these tables provide a representative overview for comparison.

Table 1: Electronic and Thermal Properties of Carbazole-Based Materials

| Material Type | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| Hole-Transporting | -5.4 to -5.8 | -2.0 to -2.4 | 3.0 to 3.4 | 100 - 150 | > 400 |

| Blue Emitting | -5.6 to -6.0 | -2.3 to -2.7 | 2.9 to 3.3 | 120 - 180 | > 400 |

| Host Material | -5.7 to -6.1 | -2.1 to -2.5 | 3.2 to 3.6 | 130 - 200 | > 450 |

Table 2: Performance of OLEDs Incorporating Carbazole Derivatives

| Device Role of Carbazole Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Emission Color (CIE x, y) |

| Hole-Transport Layer | > 10,000 | 15 - 40 | 10 - 30 | 5 - 15 | Device Dependant |

| Blue Emitter | 5,000 - 15,000 | 5 - 20 | 4 - 15 | 4 - 10 | (0.15, 0.08) - (0.16, 0.15) |

| Host for Green PhOLED | > 30,000 | 50 - 80 | 40 - 70 | 15 - 25 | (0.30, 0.61) |

| Host for Red PhOLED | > 15,000 | 20 - 40 | 15 - 30 | 10 - 20 | (0.65, 0.34) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative organic semiconductor from this compound and the subsequent fabrication of a multi-layer OLED device.

Protocol 1: Synthesis of a Stilbene-Type Organic Semiconductor via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of (E)-9-ethyl-2-(4-methoxystyryl)-9H-carbazole, a model stilbene derivative, which can be used as a blue-emitting material or a hole-transporting material.

Materials:

-

This compound

-

Diethyl (4-methoxybenzyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.

-

Horner-Wadsworth-Emmons Reaction: a. Cool the ylide solution back to 0 °C. b. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction by the slow addition of deionized water. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers and wash with deionized water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. f. Recrystallize the purified product from a suitable solvent system (e.g., ethanol/hexanes) to obtain the final product as a crystalline solid.

-

Characterization: a. Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. b. Analyze the purity by High-Performance Liquid Chromatography (HPLC). c. Characterize the photophysical properties (UV-Vis absorption and photoluminescence emission) in a suitable solvent (e.g., toluene or THF). d. Determine the thermal properties (Tg and Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). e. Measure the electrochemical properties (HOMO/LUMO levels) using Cyclic Voltammetry (CV).

Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple multi-layer OLED using the synthesized carbazole derivative as the emissive layer.

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized (E)-9-ethyl-2-(4-methoxystyryl)-9H-carbazole (Emissive Material)

-

1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (Electron-Transport Material)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

Chlorobenzene (anhydrous)

-

Deionized water, acetone, isopropanol

-

Spin coater

-

Thermal evaporator system

-

UV-Ozone or Plasma cleaner

-

Glovebox with an inert atmosphere (N₂)

Procedure:

-

Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

-

Hole-Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into a nitrogen-filled glovebox. b. Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000-4000 rpm for 30-60 seconds. c. Anneal the substrates on a hotplate at 120-150 °C for 15 minutes to remove residual water.

-

Emissive Layer (EML) Deposition: a. Prepare a solution of the synthesized carbazole derivative in chlorobenzene (e.g., 5-10 mg/mL). b. Spin-coat the emissive layer solution on top of the PEDOT:PSS layer at 2000-3000 rpm for 30-60 seconds. c. Anneal the substrates at 80-100 °C for 10 minutes to remove the solvent.

-

Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: a. Transfer the substrates to a thermal evaporator system with a base pressure of < 1 x 10⁻⁶ Torr. b. Sequentially deposit the following layers without breaking the vacuum: i. TPBi (ETL): ~30-40 nm at a deposition rate of 1-2 Å/s. ii. LiF (EIL): ~1 nm at a deposition rate of 0.1-0.2 Å/s. iii. Al (Cathode): ~100 nm at a deposition rate of 2-5 Å/s.

-

Encapsulation and Characterization: a. Encapsulate the devices using a UV-curable epoxy and a glass lid inside the glovebox to protect them from oxygen and moisture. b. Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and device efficiency.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of the organic semiconductor and the fabrication of the OLED device.

Caption: Synthetic workflow for an organic semiconductor.

Caption: OLED fabrication workflow.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 9-Ethyl-9H-carbazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials, particularly for hole-transporting layers (HTLs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their electron-rich nature, rigid structure, and high thermal stability contribute to efficient hole injection and transport, enhancing device performance and longevity. 9-Ethyl-9H-carbazole-2-carbaldehyde is a versatile building block for creating novel hole-transporting materials (HTMs). The aldehyde functionality at the C-2 position allows for the extension of the π-conjugated system through various chemical transformations, enabling the fine-tuning of the material's optoelectronic properties.

This document provides detailed protocols for the synthesis of potential hole-transporting materials derived from this compound. While direct literature on HTM synthesis from this specific isomer is limited, the following protocols are based on well-established and analogous reactions for other carbazole aldehydes.

Synthesis of the Starting Material: this compound

The starting material can be synthesized from 9-ethyl-9H-carbazole via a formylation reaction, such as the Vilsmeier-Haack reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 5 equivalents).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent.

-

Carbazole Addition: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in a minimal amount of dry DMF and add it to the Vilsmeier reagent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Purify the solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Proposed Synthetic Pathways for Hole-Transporting Materials

The aldehyde group of this compound is a versatile handle for synthesizing various classes of HTMs, including Schiff bases, vinyl-extended, and cyano-vinyl-substituted carbazoles.

Caption: Synthetic routes from the carbazole aldehyde.

Protocol 1: Synthesis of a Schiff Base Hole-Transporting Material

Schiff base derivatives are known for their thermal stability and hole-transporting properties. Here, we propose the condensation of this compound with N,N-bis(4-methoxyphenyl)amine.

Experimental Protocol:

-

Reactant Mixture: To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add N,N-bis(4-methoxyphenyl)amine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Upon cooling to room temperature, a solid precipitate will form. Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system like ethanol/chloroform to obtain the pure Schiff base HTM.

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | Yellow crystalline solid |

| Melting Point | > 200 °C |

| Solubility | Soluble in chloroform, THF, and toluene |

| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.4 eV |